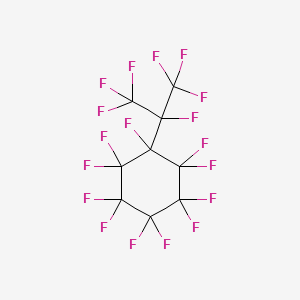

Perfluoro(isopropylcyclohexane)

Descripción general

Descripción

Perfluoro(isopropylcyclohexane) and its derivatives are a class of perfluorinated compounds that have been extensively studied due to their unique chemical and physical properties. These compounds are characterized by the presence of fluorine atoms replacing all the hydrogen atoms in the isopropylcyclohexane structure, which significantly alters their reactivity and stability .

Synthesis Analysis

The synthesis of perfluorinated macrocycles, such as perfluoro-18-crown-6 and perfluoro-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8,8,8]hexacosane (perfluorocryptand222), involves controlled elemental fluorination. These macrocycles are stable and have potential applications due to their ability to bind anions preferentially over cations . Perfluoro(1,2-epoxycyclohexane) is another important intermediate that can react with bifunctional nucleophiles to produce various fluorinated heterocycles .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds has been elucidated using techniques such as X-ray crystallography and gas-phase electron diffraction. For instance, the structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) was determined to have a C2 conformer with a gauche-diene geometry, indicating the influence of fluorination on the molecular conformation .

Chemical Reactions Analysis

Perfluoro(isopropylcyclohexane) derivatives exhibit a range of reactivities. For example, perfluoro-(4-isopropylpyridine) can form macrocyclic systems that complex with cations and anions . Perfluoro-(2-azido-4-isopropylpyridine) undergoes 1,3-dipolar cycloaddition reactions to yield a mixture of products, including perfluoro-(2-amino-4-isopropylpyridine) . Perfluoro-(isopropyl)-s-triazines synthesized from hexafluoropropene can react with oxygen nucleophiles and have applications in surface treatment .

Physical and Chemical Properties Analysis

Perfluorinated compounds are generally very stable and exhibit unique properties such as the ability to form long-lived radicals upon radiolysis, as observed in perfluoro(isobutyl-p-methylcyclohexane) . The barriers to rotation for the perfluoro-isopropyl group in perfluoro-(4-isopropylpyridine) derivatives have been measured, demonstrating the impact of perfluorination on molecular dynamics . Additionally, perfluoro macrocycles show weaker basicity compared to their hydrocarbon analogues but have strong anion binding capabilities .

Aplicaciones Científicas De Investigación

Synthesis of Macrocylic Systems

Perfluoro-4-isopropylpyridine, a compound related to Perfluoro(isopropylcyclohexane), has been utilized as a building block in the synthesis of various macrocyclic systems containing pyridine sub-units. These macrocycles have been characterized using X-ray crystallography and are capable of complexing with both cations and anions, offering diverse applications in molecular recognition and catalysis (Chambers et al., 2003).

Fluorinated Heterocycles Synthesis

Perfluoro(1,2-epoxycyclohexane) reacts with bifunctional nucleophiles, leading to the formation of fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives. This demonstrates its utility in synthesizing various fluorinated heterocyclic compounds, important in pharmaceuticals and agrochemicals (Filyakova et al., 2014).

Solvent Interactions in Fluorous Systems

Research on mixtures of chloroform and perfluoro(methylcyclohexane) highlights their use as solvents in fluorous biphasic systems. These solvents exhibit phase-dependent interactions with solutes, offering insights into solvation phenomena and potentially enhancing reaction selectivity in fluorous chemistry (Gerig, 2005).

Geosequestration Monitoring

Perfluorocarbon compounds, such as perfluoromethylcyclohexane, are employed as chemical tracers in geosequestration monitoring. They facilitate the understanding of supercritical carbon dioxide movement, crucial for environmental monitoring and carbon capture technologies (Rauh et al., 2014).

Plasma Polymerization for Surface Modification

Plasma polymerization of perfluoro(methylcyclohexane) on ethylene propylene diene elastomer surfaces has been explored. This process creates ultra-thin, pore-free films, altering the surface characteristics for various industrial applications (Tran et al., 2005).

Safety And Hazards

Direcciones Futuras

Research on perfluoro(isopropylcyclohexane) and similar compounds is ongoing. Future directions could include optimizing the synthesis process, exploring new potential applications, and developing more environmentally friendly alternatives. There is also a need for more comprehensive analytical techniques for assessing these substances .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18/c10-1(2(11,8(22,23)24)9(25,26)27)3(12,13)5(16,17)7(20,21)6(18,19)4(1,14)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQHQHZMHCGTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436109 | |

| Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |

CAS RN |

423-02-9 | |

| Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

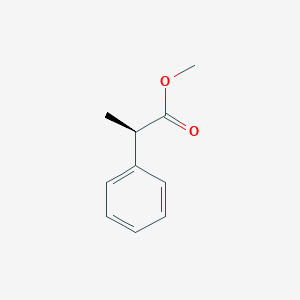

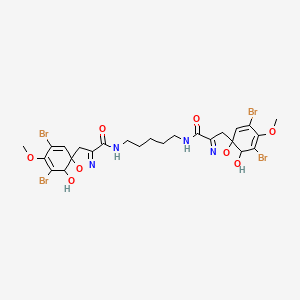

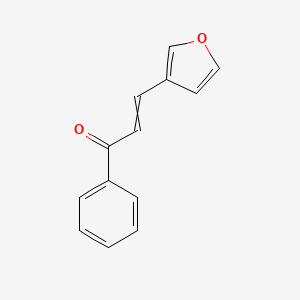

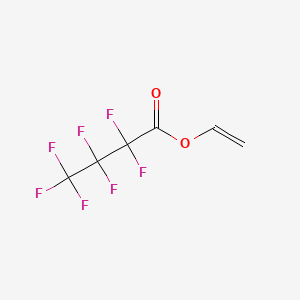

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)